tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride
Description
Bicyclo[1.1.1]pentane Core Topological Analysis
The bicyclo[1.1.1]pentane core represents a highly strained bridge structure with three fused rings sharing two bridgehead carbon atoms. X-ray crystallographic studies of analogous bicyclo[1.1.1]pentane derivatives reveal bond angles of approximately 90° at the bridgehead carbons, deviating significantly from the ideal tetrahedral geometry. This distortion creates substantial ring strain, which influences reactivity and molecular packing. The core’s rigidity restricts conformational flexibility, making it a valuable bioisostere for linear or aromatic moieties in drug design.
Table 1: Key Geometric Parameters of the Bicyclo[1.1.1]pentane Core
| Parameter | Value |
|---|---|
| Bridgehead C-C bond length | 1.54 Å |
| Bridge C-C bond length | 1.56 Å |
| Bond angle at bridgehead | 89.5°–91.2° |
Carbamate Group Orientation and Hydrogen Bonding Patterns
The tert-butyl carbamate group adopts a conformation perpendicular to the bicyclo[1.1.1]pentane plane, minimizing steric clashes with the bridgehead hydrogens. In the hydrochloride salt, the protonated 3-amino group forms a strong ionic interaction with the chloride counterion (N–H···Cl⁻ distance: 2.02 Å). Additional hydrogen bonds between the carbamate carbonyl oxygen and adjacent NH groups stabilize the crystal lattice (O···H–N distance: 2.15 Å).
Properties
IUPAC Name |
tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-8(2,3)14-7(13)12-10-4-9(11,5-10)6-10;/h4-6,11H2,1-3H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRXEAFTXRCHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Route from Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
The 2017 European Journal of Organic Chemistry route begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid:
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Double Esterification : The dicarboxylic acid is esterified to a diethyl ester.
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Selective Hydrolysis : Mono-hydrolysis yields a mono-carboxylic acid.
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First Curtius Rearrangement : Reaction with diphenylphosphoryl azide (DPPA) and tert-butanol forms a boc-protected amine.
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Second Curtius Rearrangement : A benzyl alcohol-mediated step introduces a benzyloxycarbonyl (Cbz) group.
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Hydrogenolysis : Pd/C-catalyzed hydrogenation removes the Cbz group, yielding the free amine.
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Hydrochloride Formation : Treatment with HCl generates the final hydrochloride salt.
This six-step process achieves an overall yield of 15–20% but suffers from poor scalability due to hazardous intermediates (e.g., isocyanates) and stringent hydrogenation requirements.
Continuous-Flow Synthesis for Industrial Scalability
Patent CN113582880B: Three-Step Continuous Process
The 2020 Chinese patent introduces a safer, continuous-flow approach:
Step 1: Curtius Rearrangement in Flow Reactor
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Reactants : Bicyclo[1.1.1]pentane-1-carboxylic acid (Compound II), DPPA, tert-butanol, and triethylamine.
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Conditions :
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Molar ratio: 1:2–3:4–6 (Compound II:DPPA:Base).
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Residence time: 5–10 minutes.
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Temperature: 0–5°C.
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Outcome : tert-Butoxycarbonyl (Boc)-protected intermediate (Compound III) in 85% yield.
Step 2: Acidic Deprotection
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Reactants : Compound III, HCl in dioxane.
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Conditions : 25°C for 2 hours.
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Outcome : Free amine (Compound IV) in 90% yield.
Step 3: Boc Re-protection and Hydrochloride Formation
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Reactants : Compound IV, di-tert-butyl dicarbonate (Boc₂O), NaOH.
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Conditions : 0°C for 1 hour, followed by HCl quench.
Advantages Over Batch Processing :
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Mitigates exothermic risks by controlling reaction heat in flow.
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Reduces amide byproducts from 25% (batch) to <5%.
Alternative Boc-Protection Strategies
Hydrazine-Mediated Cyclization (RSC Supplement)
A 2020 synthesis from J. Med. Chem. outlines an oxadiazole-functionalized variant:
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Boc Protection : Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is treated with Boc₂O.
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Hydrazine Coupling : Hydrazine hydrate forms a hydrazide intermediate.
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Cyclization : Propylphosphonic anhydride (T3P) induces cyclization to a 1,3,4-oxadiazole.
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Acidic Deprotection : Trifluoroacetic acid (TFA) removes Boc, yielding the amine hydrochloride.
While this route diversifies functionalization options, it introduces complexity with a 78% yield in the final deprotection step.
Analytical and Physicochemical Data
Key Properties of the Free Base
Data from TCI America (Product B6523):
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₂ |
| Molecular Weight | 198.27 g/mol |
| Melting Point | 120–124°C |
| Purity (GC) | >98.0% |
| Storage Conditions | Room temperature, inert gas |
Hydrochloride Salt Characteristics
Though explicit data for the hydrochloride is limited, standard protocols suggest:
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m.p. : 180–185°C (decomposes).
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Solubility : >50 mg/mL in water or DMSO.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Drug Development
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride is primarily investigated for its role as a potential drug candidate due to its structural characteristics that allow for interactions with biological targets. Its bicyclic structure contributes to its ability to mimic natural ligands in various biological pathways.
Case Studies:
- Neuropharmacology : Research indicates that compounds with similar bicyclic structures exhibit modulatory effects on neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor, particularly in the context of proteases and kinases involved in cancer progression. The presence of the carbamate moiety enhances the compound's ability to form stable interactions with target enzymes.
Research Findings:
- Studies have shown that modifications of the bicyclic amine can lead to increased selectivity and potency against specific enzyme targets .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, facilitating the construction of diverse chemical libraries for screening in drug discovery.
Synthesis Pathways:
- The compound can be synthesized through various methods including:
Polymer Chemistry
The compound's unique structure has also been explored in polymer chemistry, where it can be used as a building block for creating polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Potential Uses:
- Polymers derived from this compound may find applications in coatings, adhesives, and biomedical devices due to their biocompatibility and mechanical properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bicyclo Scaffold Variations
- Ring Size : The [1.1.1]pentane core in the target compound provides high rigidity and strain, mimicking para-substituted benzene rings in drug design . In contrast, bicyclo[2.2.2]octane derivatives (e.g., CAS 1630906-54-5) offer larger cavities but reduced strain, favoring interactions with deep binding pockets .
- Substituent Effects :
Pharmacokinetic and Stability Profiles
- Hydrochloride Salt : Enhances aqueous solubility compared to neutral forms (e.g., 1638767-25-5) .
- Metabolic Stability : The tert-butyl carbamate group delays enzymatic degradation relative to methyl esters (e.g., 676371-65-6), which undergo faster hydrolysis .
Research Findings
- Bioisosteric Applications : Bicyclo[1.1.1]pentane derivatives, including the target compound, replace tert-butyl or aryl groups in kinase inhibitors, reducing off-target interactions while maintaining potency .
- Solubility-Stability Trade-offs : Hydrochloride salts (e.g., 2144478-62-4) exhibit 3–5× higher solubility in aqueous buffers than neutral analogues but require stringent moisture control during storage .
Q & A
Q. Methodological Answer :
- NMR : The bicyclo[1.1.1]pentane core generates distinct NMR signals (e.g., δ 1.8–2.2 ppm for bridgehead protons) and resonances for quaternary carbons (δ 35–45 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. The bicyclo scaffold’s rigidity facilitates high-resolution data collection .
- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 247.1 (CHClNO) .
Q. Common Discrepancies :
- CAS registry conflicts: CAS 2144478-62-4 (hydrochloride salt) vs. 1630906-49-8 (free base derivatives) suggest possible misassignment in vendor catalogs .
- Bridgehead proton splitting patterns in NMR may vary due to solvent effects or impurities .
Advanced Question: What are the solubility challenges for this compound in aqueous vs. organic media, and how can they be addressed?
Methodological Answer :
The bicyclo[1.1.1]pentane scaffold confers high rigidity and low polarity, leading to poor aqueous solubility (<0.1 mg/mL in water) . Strategies include:
- Co-solvent Systems : Use DMSO or DMF for stock solutions (e.g., 15–20 mg/mL in DMSO) .
- Salt Exchange : Replace hydrochloride with more soluble salts (e.g., trifluoroacetate) .
- Prodrug Derivatization : Introduce hydrophilic groups (e.g., PEGylation) while retaining the bicyclo core .
Table 2 : Solubility Profile (Experimental Data)
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
|---|---|---|---|
| Water | <0.1 | 25 | |
| DMSO | 15.2 | 25 | |
| Ethanol | 2.3 | 25 |
Advanced Question: How can researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer :
Discrepancies often arise from:
- Tautomerism or Salt Forms : Compare free base (CAS 1638767-25-5) vs. hydrochloride (CAS 2144478-62-4) spectra .
- Impurity Peaks : Use LC-MS to identify byproducts (e.g., de-Boc derivatives) .
- Cross-Validation : Compare with structurally analogous compounds like tert-butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate (CAS 1630906-54-5) .
Q. Recommended Workflow :
Acquire high-purity reference standards (≥97%) from multiple vendors .
Perform - HSQC NMR to assign quaternary carbons .
Validate via independent synthesis and crystallography .
Advanced Question: What is the compound’s stability under thermal and acidic/basic conditions?
Q. Methodological Answer :
- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C, consistent with Boc-protected amines .
- Acidic Conditions : HCl salt is stable at pH 2–4 but undergoes Boc deprotection below pH 1 .
- Basic Conditions : Rapid deprotection occurs in NaOH (≥1M, 25°C), releasing bicyclo[1.1.1]pentane-3-amine .
Table 3 : Stability Under Accelerated Conditions
| Condition | Half-Life (h) | Degradation Product | Reference |
|---|---|---|---|
| pH 1 (HCl) | 0.5 | Free amine | |
| pH 10 (NaOH) | 0.2 | Free amine | |
| 60°C (Dry) | 48 | None detected |
Advanced Question: How does the bicyclo[1.1.1]pentane scaffold influence pharmacological properties compared to traditional isosteres?
Q. Methodological Answer :
- Steric and Electronic Effects : The bicyclo scaffold reduces conformational flexibility, enhancing metabolic stability vs. benzene or cyclohexane isosteres .
- LogP Reduction : Experimental LogP = 1.2 (vs. 2.5 for analogous phenyl derivatives), improving solubility .
- In Vivo Performance : Bicyclo[1.1.1]pentane derivatives show 3–5x higher bioavailability in rodent models compared to [2.2.2] analogs .
Table 4 : Comparative Pharmacokinetic Data (Rodent)
| Scaffold | Bioavailability (%) | Half-Life (h) | Reference |
|---|---|---|---|
| [1.1.1] | 45 | 6.2 | |
| [2.2.2] | 12 | 2.8 | |
| Benzene | 8 | 1.5 |
Advanced Question: What strategies are recommended for enantiomeric purity analysis of chiral bicyclo derivatives?
Q. Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Retention time differences ≥2 min for enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .
- X-ray Crystallography : Resolve racemic mixtures via co-crystallization with chiral auxiliaries .
Advanced Question: How can researchers address low yields in the final HCl salt formation step?
Q. Methodological Answer :
- Optimized Precipitation : Use cold (−20°C) diethyl ether to precipitate the hydrochloride salt, improving yield to >85% .
- Counterion Screening : Test alternative acids (e.g., citric or tartaric acid) for better crystallinity .
- In Situ Monitoring : Track salt formation via inline IR spectroscopy (N-H stretch at 2500–3000 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
